molecular formula C19H19N3O5S3 B14132893 (Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 887202-52-0

(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B14132893
CAS No.: 887202-52-0
M. Wt: 465.6 g/mol
InChI Key: XOJALSPCLZENRQ-UHFFFAOYSA-N
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Description

(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzoyl group, a sulfamoyl group, and a thiazole ring

Preparation Methods

The synthesis of (Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the introduction of the benzoyl and sulfamoyl groups. The final step involves the esterification of the compound to form the ethyl acetate derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl and sulfamoyl groups play a crucial role in binding to these targets, while the thiazole ring enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2,3-dimethylbenzothiazolium iodide
  • 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt Compared to these compounds, (Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

CAS No.

887202-52-0

Molecular Formula

C19H19N3O5S3

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 2-[2-(3-methylsulfanylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C19H19N3O5S3/c1-3-27-17(23)11-22-15-8-7-14(30(20,25)26)10-16(15)29-19(22)21-18(24)12-5-4-6-13(9-12)28-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26)

InChI Key

XOJALSPCLZENRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)SC

Origin of Product

United States

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